1-(2-Ethynylphenyl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethynylphenyl)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring attached to a carboxylic acid group and a phenyl ring with an ethynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethynylphenyl)cyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the palladium-catalyzed coupling of 2-ethynylphenylboronic acid with cyclopentanone, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like K2CO3, and a solvent like THF.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethynylphenyl)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3 can be used under acidic conditions.
Reduction: Reagents such as LiAlH4 or NaBH4 are commonly used.
Substitution: Electrophiles like Br2 or NO2+ can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1-(2-carboxyphenyl)cyclopentane-1-carboxylic acid.
Reduction: Formation of 1-(2-ethynylphenyl)cyclopentanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
1-(2-Ethynylphenyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Ethynylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: Lacks the phenyl and ethynyl groups, making it less versatile in terms of chemical reactivity.
1-Phenylcyclopentanecarboxylic acid: Similar structure but lacks the ethynyl group, which reduces its potential for π-π interactions.
2-Cyclopentene-1-carboxylic acid: Contains a double bond in the cyclopentane ring, leading to different reactivity and applications.
Uniqueness
1-(2-Ethynylphenyl)cyclopentane-1-carboxylic acid is unique due to the presence of both the ethynyl and phenyl groups, which enhance its chemical reactivity and potential for various applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C14H14O2 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(2-ethynylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H14O2/c1-2-11-7-3-4-8-12(11)14(13(15)16)9-5-6-10-14/h1,3-4,7-8H,5-6,9-10H2,(H,15,16) |
InChI Key |
VLAAGQYIWLVRRF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1C2(CCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.